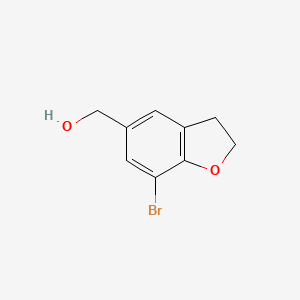

(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol

CAS No.: 501430-83-7

Cat. No.: VC2565203

Molecular Formula: C9H9BrO2

Molecular Weight: 229.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 501430-83-7 |

|---|---|

| Molecular Formula | C9H9BrO2 |

| Molecular Weight | 229.07 g/mol |

| IUPAC Name | (7-bromo-2,3-dihydro-1-benzofuran-5-yl)methanol |

| Standard InChI | InChI=1S/C9H9BrO2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h3-4,11H,1-2,5H2 |

| Standard InChI Key | FUUZXKAWKKIDRQ-UHFFFAOYSA-N |

| SMILES | C1COC2=C1C=C(C=C2Br)CO |

| Canonical SMILES | C1COC2=C1C=C(C=C2Br)CO |

Introduction

Chemical Identity and Basic Properties

(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol is identified by the CAS registry number 501430-83-7 and has a molecular formula of C₉H₉BrO₂ . This compound is part of the benzofuran class of heterocyclic compounds and contains both a bromine atom and a hydroxymethyl functional group. The molecular weight of this compound is 229.07 g/mol, calculated based on its atomic composition .

Chemical Identifiers

The following table summarizes the key identifiers for (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol:

Synonyms

The compound is also known by several synonyms according to different nomenclature systems:

Physical and Chemical Properties

The physical and chemical properties of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol provide crucial information for researchers working with this compound. Many of these properties help determine how the compound behaves in various reaction conditions and biological systems.

Chemical Reactivity

(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol contains several reactive functional groups:

-

The hydroxymethyl group (-CH₂OH) that can participate in esterification, oxidation, and nucleophilic substitution reactions

-

The bromine atom, which makes the compound useful for various coupling reactions

-

The dihydrobenzofuran core, which provides a rigid scaffold for further chemical modifications

The compound is reported to be stable under recommended temperatures and pressures but should be kept away from strong oxidizing agents, which could react with it . Hazardous decomposition products include carbon oxides and hydrogen bromide when the compound is subjected to thermal decomposition .

Structure and Composition

The structure of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol consists of a dihydrobenzofuran core with a bromine substituent at position 7 and a hydroxymethyl group at position 5. This arrangement creates a unique spatial configuration that influences its chemical behavior and potential biological interactions.

Structural Components

The molecule contains the following key structural elements:

-

A dihydrobenzofuran core (partially saturated benzofuran)

-

A bromine atom at position 7 of the benzofuran ring

-

A hydroxymethyl (-CH₂OH) group at position 5

-

Two oxygen atoms: one as part of the furan ring and one in the hydroxymethyl group

The 2D and 3D structures of this compound have been computationally determined and are available in chemical databases such as PubChem .

Applications and Biological Activities

(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol has several applications in research and development, particularly in the pharmaceutical and medicinal chemistry fields.

Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications. Its unique structure makes it valuable for building diverse chemical libraries and for structure-activity relationship studies.

Regulatory Information

The regulatory status of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol varies by jurisdiction and is subject to change as more information about the compound becomes available.

Use Restrictions

According to product information, (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol is typically restricted to:

"Only for research and development use by, or directly under the supervision of, a technically qualified individual."

This restriction indicates that the compound is primarily intended for laboratory research rather than consumer or industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume